4-Cyclopropoxy-5-isopropoxypicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-5-isopropoxypicolinic acid is a chemical compound with the molecular formula C12H15NO3. It contains a cyclopropoxy group and an isopropoxy group attached to a picolinic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-isopropoxypicolinic acid typically involves the introduction of cyclopropoxy and isopropoxy groups onto a picolinic acid scaffold. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include careful selection of reagents, catalysts, and reaction conditions to ensure efficient production while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-5-isopropoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The cyclopropoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Cyclopropoxy-5-isopropoxypicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-isopropoxypicolinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-5-isopropylnicotinic acid: Similar in structure but with different functional groups.
4-Cyclopropoxy-5-isopropylpyridine: Another related compound with a pyridine core.
4-Cyclopropoxy-5-isopropylbenzoic acid: Contains a benzoic acid core instead of picolinic acid
Uniqueness
4-Cyclopropoxy-5-isopropoxypicolinic acid is unique due to its specific combination of cyclopropoxy and isopropoxy groups attached to a picolinic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-propan-2-yloxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO4/c1-7(2)16-11-6-13-9(12(14)15)5-10(11)17-8-3-4-8/h5-8H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
HVFUYIBGIUVLBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CN=C(C=C1OC2CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.